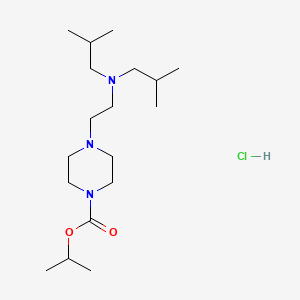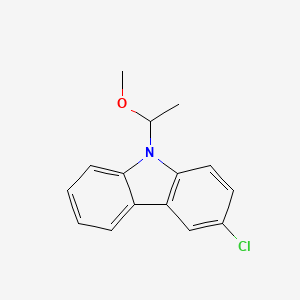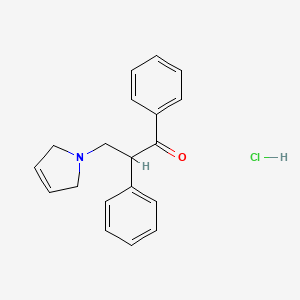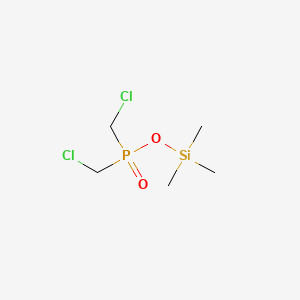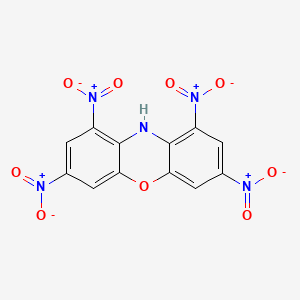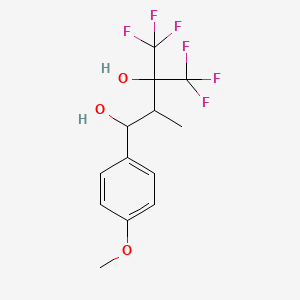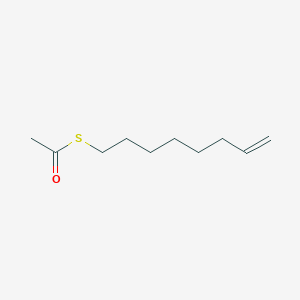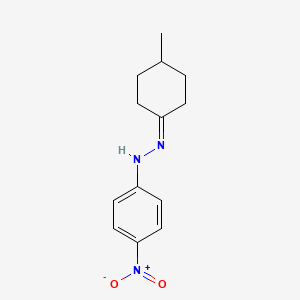
Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone is an organic compound with the molecular formula C13H17N3O2 It is a derivative of cyclohexanone, where the hydrazone group is substituted with a p-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone can be synthesized through the reaction of 4-methylcyclohexanone with p-nitrophenylhydrazine. The reaction typically involves mixing equimolar amounts of the reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl group of the cyclohexanone, followed by dehydration to form the hydrazone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the cyclohexane ring.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazone group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidation of the methyl group can yield carboxylic acids or ketones.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions or proteins, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone can be compared with other hydrazone derivatives, such as:
Cyclohexanone, (p-nitrophenyl)hydrazone: Lacks the methyl group, which may affect its reactivity and biological activity.
Cyclohexanone, 4-methyl-, (p-aminophenyl)hydrazone: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
25117-42-4 |
|---|---|
Molekularformel |
C13H17N3O2 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
N-[(4-methylcyclohexylidene)amino]-4-nitroaniline |
InChI |
InChI=1S/C13H17N3O2/c1-10-2-4-11(5-3-10)14-15-12-6-8-13(9-7-12)16(17)18/h6-10,15H,2-5H2,1H3 |
InChI-Schlüssel |
QOAXQNYIPZMNIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



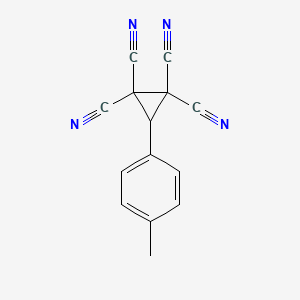
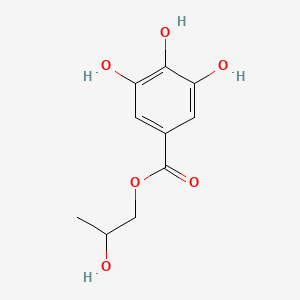
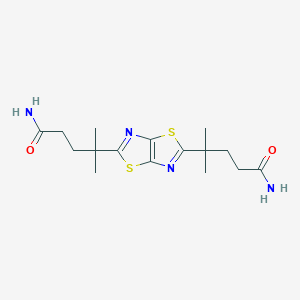
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
